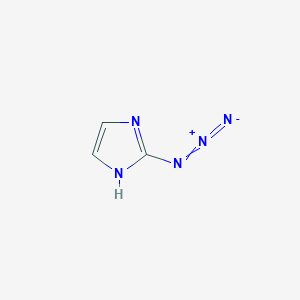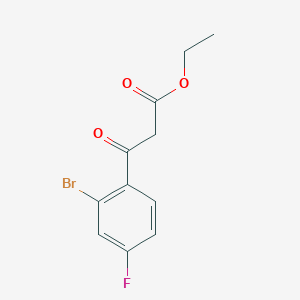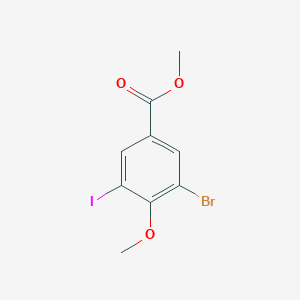
1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10ClFN2 It is a derivative of pyridine, featuring a fluorine atom at the 4-position and a cyclopropanamine group at the 1-position
Métodos De Preparación
The synthesis of 1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride typically involves the following steps:
Fluorination: The fluorine atom is introduced at the 4-position of the pyridine ring using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
Amine Introduction: The amine group is introduced through nucleophilic substitution reactions, often using amine precursors and appropriate catalysts.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions, leading to the formation of various substituted derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine using aqueous base.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 4-position of the pyridine ring enhances its binding affinity and selectivity for these targets. The cyclopropanamine group contributes to the compound’s stability and reactivity, allowing it to modulate biological pathways effectively.
Comparación Con Compuestos Similares
1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-Fluoropyridin-2-YL)cyclopropan-1-amine: This compound has a fluorine atom at the 3-position instead of the 4-position, leading to different chemical and biological properties.
1-(4-Trifluoromethylpyridin-2-YL)cyclopropan-1-amine:
1-(4-Bromopyridin-2-YL)cyclopropan-1-amine: The substitution of fluorine with bromine changes the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the fluorine atom and cyclopropanamine group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H10ClFN2 |
|---|---|
Peso molecular |
188.63 g/mol |
Nombre IUPAC |
1-(4-fluoropyridin-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-6-1-4-11-7(5-6)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |
Clave InChI |
SSDDRGBSWOBCGN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NC=CC(=C2)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



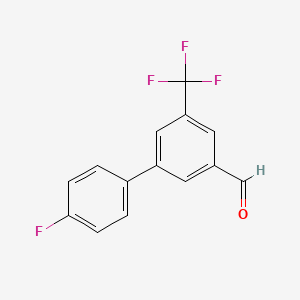
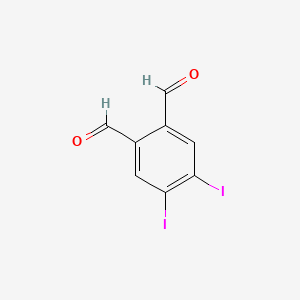
![Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester](/img/structure/B12076900.png)
![4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B12076903.png)
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076910.png)
![[2-Bromo-5-(cyclohexyloxy)phenyl]methanamine](/img/structure/B12076924.png)
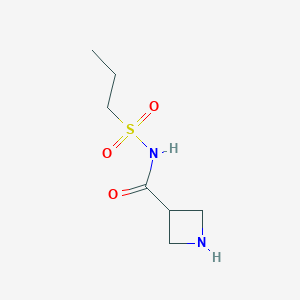

![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)
